molecular formula C13H22N2O2 B1491132 (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone CAS No. 2098122-65-5

(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1491132
CAS No.: 2098122-65-5
M. Wt: 238.33 g/mol
InChI Key: WDSVORKIXWOKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone” is a chemical compound with the molecular formula C13H22N2O2. It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.33 g/mol. It is available in liquid form .

Scientific Research Applications

Synthesis and Structural Analysis

Research focuses on the synthesis of azabicycloheptanones and related compounds from pyrrole, highlighting methodologies that could be applicable to similar compounds like "(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone". Gilchrist et al. (1997) demonstrated the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, employing catalytic hydrogenation and cyclisation techniques that might be relevant for synthesizing and studying the structural properties of similar complex molecules (Gilchrist, Lemos, & Ottaway, 1997).

Chemical Transformations and Reactivity

Krow et al. (2002) discussed the synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane as a synthon for methano-bridged pyrrolidines, which might provide insights into the reactivity and potential transformations for structurally similar compounds (Krow, Yuan, Lin, & Sonnet, 2002).

Crystal Structure

Butcher et al. (2006) explored the crystal structure of a compound with a pyrrolidine ring, offering a foundational understanding of how similar structures can be analyzed to determine molecular geometry and interactions, which may be relevant for the compound (Butcher, Bakare, & John, 2006).

Synthetic Applications

Hart and Rapoport (1999) reported on the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, which might provide useful analogies for the synthesis and application of complex bicyclic structures in medicinal chemistry and drug development (Hart & Rapoport, 1999).

Properties

IUPAC Name

(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-17-12-10-5-11(12)8-15(7-10)13(16)9-3-4-14-6-9/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSVORKIXWOKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.